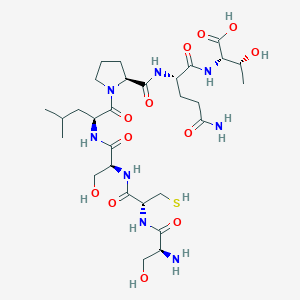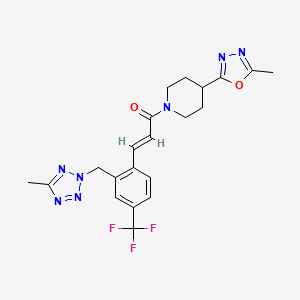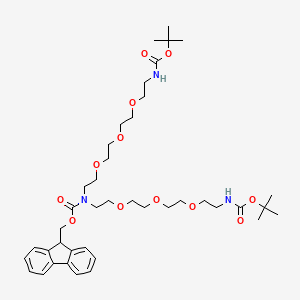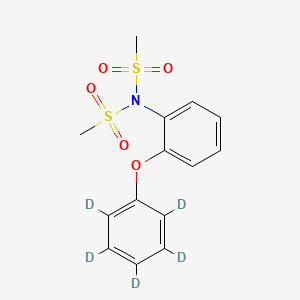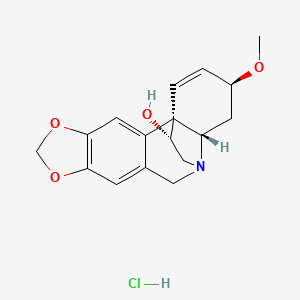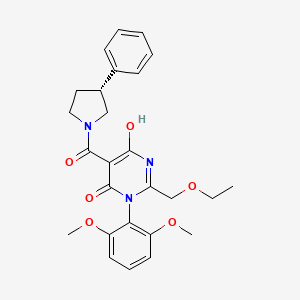
Cathepsin K inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin K inhibitor 2 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibition of cathepsin K has been shown to increase bone mass, improve bone microarchitecture, and enhance bone strength .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Cathepsin K inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its properties and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Cathepsin K inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various biochemical pathways.
Biology: Employed in research to understand the role of cathepsin K in bone resorption and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoporosis, cancer, and other conditions involving excessive bone resorption.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cathepsin K.
Mecanismo De Acción
Cathepsin K inhibitor 2 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets involved include the active site residues of cathepsin K, and the pathways affected include those related to bone remodeling and resorption .
Comparación Con Compuestos Similares
Cathepsin K inhibitor 2 is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Similar compounds include:
Relacatib: Another cathepsin K inhibitor with a different chemical structure and mechanism of action.
Balicatib: Known for its ability to inhibit multiple cathepsins, including cathepsin K.
Odanacatib: A highly selective cathepsin K inhibitor that has been extensively studied for its therapeutic potential.
This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies, making it a promising candidate for further development and research .
Propiedades
Fórmula molecular |
C30H33F4N5O3 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[8-(4-methylpiperazine-1-carbonyl)dibenzofuran-3-yl]ethyl]amino]pentanamide |
InChI |
InChI=1S/C30H33F4N5O3/c1-28(2,31)16-22(26(40)37-29(17-35)8-9-29)36-25(30(32,33)34)18-4-6-20-21-14-19(5-7-23(21)42-24(20)15-18)27(41)39-12-10-38(3)11-13-39/h4-7,14-15,22,25,36H,8-13,16H2,1-3H3,(H,37,40)/t22-,25-/m0/s1 |
Clave InChI |
DDOOKZPBYMCQNP-DHLKQENFSA-N |
SMILES isomérico |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
SMILES canónico |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


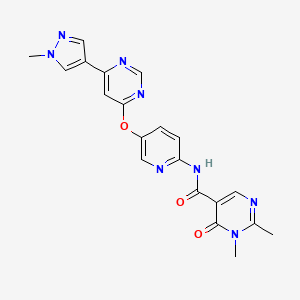
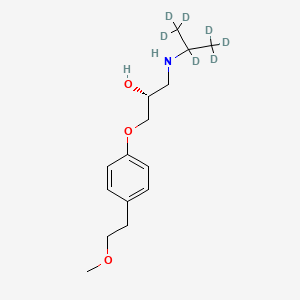
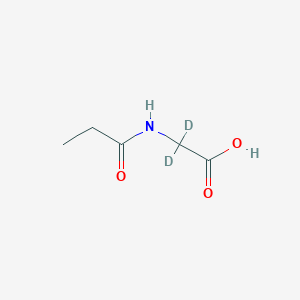
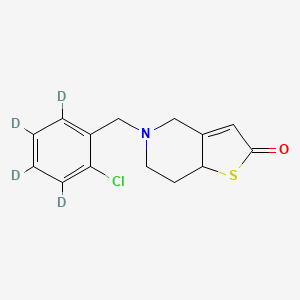
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
